N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine

Description

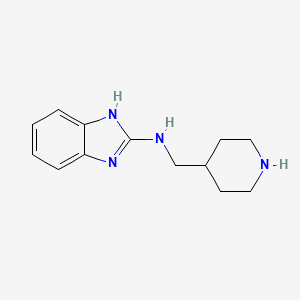

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTKILLHVKYTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies of N 4 Piperidinylmethyl 1h Benzimidazol 2 Amine

Established Synthetic Routes to the 1H-Benzimidazol-2-amine Core Structure

The synthesis of the 1H-benzimidazol-2-amine core is a well-established area of heterocyclic chemistry. The primary methods involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) backbone, starting from o-phenylenediamine (B120857) or its derivatives.

Cyclocondensation Reactions of O-Phenylenediamine Derivatives

The most prevalent method for constructing the 2-aminobenzimidazole (B67599) scaffold is the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile that provides the C2-N2 unit of the guanidine (B92328) embedded within the final structure. A variety of reagents have been successfully employed for this transformation.

One classic and effective reagent is cyanogen bromide (BrCN) . The reaction proceeds by the initial attack of one amino group of the o-phenylenediamine onto the carbon of BrCN, followed by an intramolecular cyclization and loss of hydrogen bromide to yield the target 2-aminobenzimidazole.

Another common approach involves the reaction of o-phenylenediamine with cyanamide (H₂NCN) . This condensation is typically acid-catalyzed and provides a direct route to the desired core structure.

The following table summarizes common reagents used in cyclocondensation reactions for 2-aminobenzimidazole synthesis.

| Reagent Class | Specific Reagent | Key Features |

| Cyanates | Cyanogen Bromide (BrCN) | Direct, high-yielding |

| Cyanamides | Cyanamide (H₂NCN) | Acid-catalyzed, straightforward |

| Thiourea Precursors | Isothiocyanates + Desulfurizing Agent | Versatile for N-substituted products |

Nucleophilic Substitution Approaches for Benzimidazole (B57391) Formation

Nucleophilic substitution reactions on a pre-formed benzimidazole ring can also be used, although this is less common for the synthesis of the parent 2-amino core. For instance, a 2-halobenzimidazole can undergo nucleophilic aromatic substitution with ammonia (B1221849) or an amine. However, this reaction can be challenging due to the potential for N-anion formation at the N-1 position, which can retard substitution at the C-2 position. nih.gov A more successful approach involves the reaction of 2-chloro-1H-benzo[d]imidazole with various amines, often under microwave irradiation, to generate N-substituted 2-aminobenzimidazole derivatives. nih.gov

Synthesis of the 4-Piperidinylmethyl Side Chain Precursors

The 4-(piperidinylmethyl) side chain is typically introduced using a pre-functionalized piperidine (B6355638) ring. The key precursors are derivatives of 4-(aminomethyl)piperidine (B1205859) or piperidine-4-carboxaldehyde, where the piperidine nitrogen is often protected to ensure selective reaction at the desired position.

A common starting material for these precursors is piperidine-4-carbonitrile . This compound can be reduced to afford 4-(aminomethyl)piperidine. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being effective methods.

Alternatively, piperidine-4-carboxamide can be reduced, for example using LiAlH₄, to yield 4-(aminomethyl)piperidine.

For controlled coupling reactions, N-protected derivatives are essential. The most common protecting group is the tert-butoxycarbonyl (Boc) group. 1-Boc-4-(aminomethyl)piperidine is a key intermediate, synthesized either by the reduction of 1-Boc-piperidine-4-carbonitrile or by the selective N-Boc protection of 4-(aminomethyl)piperidine. sigmaaldrich.com

For syntheses involving reductive amination, the corresponding aldehyde is required. N-Boc-piperidine-4-carboxaldehyde can be prepared from N-Boc-piperidine-4-carboxylic acid or its ester derivatives via partial reduction. chemicalbook.comresearchgate.net One common method involves the reduction of the corresponding Weinreb amide with a hydride reducing agent like LiAlH₄. chemicalbook.com

The table below outlines common synthetic routes to key side-chain precursors.

| Starting Material | Reaction | Product |

| Piperidine-4-carbonitrile | Reduction (e.g., LiAlH₄, H₂/Catalyst) | 4-(Aminomethyl)piperidine |

| N-Boc-piperidine-4-carbonitrile | Reduction (e.g., LiAlH₄) | 1-Boc-4-(aminomethyl)piperidine |

| N-Boc-piperidine-4-carboxylic acid (or ester) | Conversion to Weinreb amide, then reduction | N-Boc-piperidine-4-carboxaldehyde |

| N-Boc-4-(hydroxymethyl)piperidine | Oxidation (e.g., PCC, Swern) | N-Boc-piperidine-4-carboxaldehyde |

Strategic Coupling and Functionalization Procedures for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine Assembly

The final assembly of the target molecule involves coupling the 1H-benzimidazol-2-amine core with the 4-piperidinylmethyl side chain. Two primary strategies are employed: N-alkylation and reductive amination. In both cases, the use of an N-protected piperidine precursor is crucial to prevent side reactions at the piperidine nitrogen.

N-Alkylation: This approach involves the reaction of the 2-amino group of the benzimidazole core with an electrophilic piperidine precursor. A typical precursor is a protected 4-(halomethyl)piperidine, such as 1-Boc-4-(chloromethyl)piperidine or 1-Boc-4-(bromomethyl)piperidine . The reaction is a nucleophilic substitution where the exocyclic amino group of 2-aminobenzimidazole acts as the nucleophile. The reaction is generally carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the hydrogen halide byproduct. The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Reductive Amination: This powerful and widely used method forms the C-N bond by reacting the 2-aminobenzimidazole with a piperidine-based aldehyde in the presence of a reducing agent. chim.it The reaction typically proceeds in one pot. The 2-amino group first condenses with N-Boc-piperidine-4-carboxaldehyde to form an intermediate imine (or iminium ion), which is then immediately reduced in situ. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.net As with the alkylation route, the synthesis is completed by the deprotection of the piperidine nitrogen.

Exploration of Novel and Green Chemistry Principles in Compound Synthesis

In line with modern synthetic chemistry, efforts have been made to develop more environmentally benign and efficient methods for the synthesis of benzimidazole derivatives. These principles can be applied to the synthesis of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction for both the formation of the benzimidazole core and subsequent coupling steps. For example, the cyclocondensation of o-phenylenediamine and the nucleophilic substitution of 2-chlorobenzimidazoles have been shown to be more efficient under microwave conditions, often leading to higher yields and shorter reaction times. nih.gov

Green Catalysts and Solvents: Traditional methods for benzimidazole synthesis often use strong acids or hazardous reagents. Newer methods employ greener catalysts such as zeolites, solid-supported acids, or metal nanoparticles. The use of more environmentally friendly solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is also a key aspect of green synthesis protocols for the benzimidazole core. researchgate.net

Methodologies for Structural Modification and Analog Generation

The N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine scaffold offers rich opportunities for structural modification to generate analogs for structure-activity relationship (SAR) studies. nih.gov

Modification of the Benzimidazole Ring:

Substitution on the Benzene Ring: By starting with appropriately substituted o-phenylenediamines (e.g., 4-chloro-, 4-methyl-, or 4-methoxy-o-phenylenediamine), a wide variety of substituents can be incorporated at the 5- (or 6-) position of the benzimidazole ring. nih.govmdpi.com

N-1 Alkylation/Arylation: The N-1 position of the benzimidazole ring is nucleophilic and can be readily alkylated or arylated using alkyl halides or aryl halides under basic conditions. This allows for the introduction of a diverse range of substituents, which can significantly modulate the compound's properties. nih.govrsc.org

Modification of the Piperidine Moiety:

N-Alkylation/Acylation/Sulfonylation: The secondary amine of the piperidine ring (after deprotection) is a key site for functionalization. It can be readily alkylated via reductive amination with aldehydes or direct alkylation with alkyl halides. It can also be acylated with acyl chlorides or carboxylic acids (using coupling agents) or sulfonated with sulfonyl chlorides to generate a wide array of amides and sulfonamides. nih.gov

Modification of the Linker:

Amide Linkage: An alternative set of analogs can be generated by creating an amide linkage instead of an amine. For instance, 2-aminobenzimidazole can be acylated with N-Boc-piperidine-4-carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt), followed by deprotection. nih.gov

The following table provides examples of derivatization strategies.

| Modification Site | Reagents/Method | Resulting Structure |

| Benzimidazole Ring (Position 5/6) | Substituted o-phenylenediamine | 5-Substituted benzimidazole core |

| Benzimidazole Ring (Position N-1) | Alkyl halide, base | N-1 alkylated analog |

| Piperidine Ring (Nitrogen) | Aldehyde, NaBH(OAc)₃ | N-alkylated piperidine analog |

| Piperidine Ring (Nitrogen) | Acyl chloride, base | N-acylated piperidine analog |

Modifications on the Benzimidazole Aromatic Ring System

The benzimidazole ring is a primary target for modification to influence the electronic and steric properties of the molecule. Electrophilic aromatic substitution is a common strategy to introduce a variety of functional groups onto the benzene portion of the benzimidazole nucleus.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the lipophilicity and metabolic stability of the compound. Direct halogenation of the benzimidazole ring can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for chlorination, bromination, and iodination, respectively, often proceeding under mild conditions. nih.gov The position of substitution (typically at the 4, 5, 6, or 7-positions) is directed by the existing substituents on the ring.

Nitration: Nitration of the benzimidazole ring introduces a nitro group, which can serve as a versatile intermediate for further functionalization, such as reduction to an amino group. A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The reaction conditions, including temperature and reaction time, must be carefully controlled to avoid over-nitration and side reactions.

Alkylation and Arylation: Friedel-Crafts alkylation and acylation reactions can be employed to introduce alkyl or acyl groups onto the benzimidazole ring, although these reactions can sometimes be challenging with heterocyclic systems and may require specific catalysts and conditions to achieve good yields and regioselectivity.

Nucleophilic Aromatic Substitution: For benzimidazole rings already bearing a halogen substituent, nucleophilic aromatic substitution (SNAr) provides a pathway to introduce a wide array of functionalities, including amines, alkoxides, and thiolates. sapub.orgnih.govnih.gov The reactivity of the halogen towards displacement is dependent on its nature and the electronic environment of the ring.

Table 1: Examples of Benzimidazole Ring Modifications This table is generated based on general reactions for benzimidazoles and may not represent direct modifications of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine.

| Modification Type | Reagents and Conditions | Potential Substituents | Reference |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS), CCl4 or H2O, rt | -Cl, -Br | nih.gov |

| Nitration | HNO3, H2SO4, 0 °C to rt | -NO2 | libretexts.org |

| Nucleophilic Aromatic Substitution | Nu-H (e.g., R2NH, ROH), Base, Solvent, Heat | -NR2, -OR | sapub.orgnih.gov |

Derivatization at the Benzimidazole Nitrogen Atoms (N1)

The N1 nitrogen of the benzimidazole ring is a common site for derivatization, which can significantly impact the compound's physicochemical properties and biological activity.

N-Alkylation: The most straightforward modification at the N1 position is alkylation. This can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile. nih.govnih.gov A wide variety of alkyl groups, including functionalized ones, can be introduced using this method. Microwave-assisted N-alkylation has also been shown to be an efficient method, often leading to higher yields and shorter reaction times. nih.gov

N-Arylation: The introduction of an aryl or heteroaryl group at the N1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govrsc.orgresearchgate.netnih.govmit.edu This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the benzimidazole nitrogen with an aryl halide or triflate. Copper-catalyzed N-arylation (Ullmann condensation) is another viable method.

N-Acylation and N-Sulfonylation: The N1 nitrogen can also be acylated or sulfonylated. Acylation is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a base. arkat-usa.org Similarly, sulfonylation can be achieved with a sulfonyl chloride. These modifications introduce electron-withdrawing groups, which can alter the electronic properties of the benzimidazole system.

Table 2: Examples of N1-Derivatization of Benzimidazoles This table is generated based on general reactions for benzimidazoles and may not represent direct modifications of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine.

| Derivatization Type | Reagents and Conditions | Substituent Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, DMF, rt to heat | Alkyl, Substituted Alkyl | nih.govnih.govnih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base, Toluene, Heat | Aryl, Heteroaryl | nih.govresearchgate.netnih.gov |

| N-Acylation | Acyl chloride, Et3N, THF, 0 °C to rt | -C(O)R | arkat-usa.org |

| N-Sulfonylation | Sulfonyl chloride, Et3N, THF, 0 °C to rt | -S(O)2R | arkat-usa.org |

Substitutions and Alterations of the Piperidine Ring System

The piperidine ring offers multiple avenues for structural modification, including substitution on the ring carbons and derivatization of the piperidine nitrogen if it is not the point of attachment to the linker. However, in the parent compound, the piperidine nitrogen is part of the core structure, so modifications would typically occur on the carbon atoms of the piperidine ring.

For analogues where the piperidine nitrogen is free, standard N-alkylation, N-acylation, and N-sulfonylation reactions can be performed as described for the benzimidazole N1 position. nih.gov Reductive amination is another powerful method to introduce a variety of substituents onto the piperidine nitrogen.

Introducing substituents onto the carbon framework of the piperidine ring is more complex and often requires the synthesis of a pre-functionalized piperidine ring that is then incorporated into the final molecule. For example, starting from a substituted 4-piperidone (B1582916), a variety of derivatives can be synthesized. researchgate.net

Table 3: Strategies for Piperidine Ring Modification This table is generated based on general synthetic strategies for piperidines.

| Modification Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Synthesis from Substituted Piperidones | Using a substituted 4-piperidone as a starting material allows for the introduction of substituents at various positions on the piperidine ring. | Piperidine ring with alkyl, aryl, or functional group substituents. | researchgate.net |

| N-Derivatization of Piperidine Analogues | For analogues with a free piperidine nitrogen, standard N-alkylation, N-acylation, or N-sulfonylation can be performed. | Introduction of diverse groups on the piperidine nitrogen. | nih.gov |

Chemical Variations within the Piperidinylmethyl Linker Region

The piperidinylmethyl linker connects the piperidine and benzimidazole moieties. Modifications in this region can alter the spatial relationship between these two key pharmacophores.

Homologation: The length of the linker can be extended by introducing additional methylene (B1212753) units. This is typically achieved by using a different starting material for the synthesis, for example, by replacing the 4-(aminomethyl)piperidine with 4-(2-aminoethyl)piperidine.

Introduction of Functional Groups: Functional groups can be introduced into the linker. For instance, a hydroxyl group could be introduced at the benzylic position by oxidation, or the methylene group could be replaced with a carbonyl group to form an amide linkage. These modifications would significantly alter the flexibility and hydrogen bonding capabilities of the linker.

Chain Branching: Alkyl or other groups could be introduced on the methylene carbon of the linker. This is synthetically challenging and would likely require a multi-step synthesis of a custom linker fragment.

Table 4: Potential Modifications of the Piperidinylmethyl Linker This table outlines theoretical modification strategies based on general organic synthesis principles.

| Modification Type | Synthetic Approach | Resulting Linker |

|---|---|---|

| Homologation | Use of a longer chain aminoalkylpiperidine in the initial synthesis. | -(CH2)n- where n > 1 |

| Carbonyl Introduction | Synthesis involving coupling of a piperidine-4-carboxylic acid with 2-aminobenzimidazole. | -C(O)- |

| Hydroxylation | Oxidation of the benzylic C-H bond (challenging). | -CH(OH)- |

Structure Activity Relationship Sar Studies of N 4 Piperidinylmethyl 1h Benzimidazol 2 Amine Analogs

Positional and Substituent Effects on Molecular Recognition and Binding Efficacy

The positions and types of substituents on both the benzimidazole (B57391) and piperidine (B6355638) rings play a crucial role in the molecular recognition and binding efficacy of N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine analogs.

For the benzimidazole moiety, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to significantly influence biological activity. nih.gov For instance, the introduction of different substituents at the N-1 position can enhance the chemotherapeutic activity of benzimidazole derivatives. nih.gov The nature of the group at the 2-amino position is also critical. In related N-benzyl-1H-benzimidazol-2-amine derivatives, the presence of specific substituents on the benzyl (B1604629) ring, which can be considered an analog to the piperidinylmethyl group, has been shown to be important for their activity. nih.gov

Regarding the piperidine ring, the position and nature of substituents can affect the molecule's interaction with its biological target. The piperidine ring itself is a versatile scaffold in medicinal chemistry, and its substitution pattern can influence properties such as binding affinity and selectivity. nih.gov

The following table summarizes the effects of various substituents on the activity of related benzimidazole derivatives.

| Compound/Analog | Modification | Effect on Activity | Reference |

| N-(1H-benzimidazol-2-ylmethyl)aniline | Aniline (B41778) at C-2 | Potent anti-inflammatory activity | nih.gov |

| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 3-chloroaniline at C-2 | Potent anti-inflammatory activity | nih.gov |

| 6-substituted benzimidazoles | Electron-withdrawing groups at C-6 | Reduced anti-inflammatory activity | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivatives | Varied substitutions on the benzyl ring | Modulated antileishmanial activity | nih.gov |

Influence of Benzimidazole Core Modifications on Observed Activities

Modifications to the benzimidazole core of N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine analogs can lead to significant changes in their biological activities. The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov

Key modifications to the benzimidazole core include:

Substitution on the benzene (B151609) ring: Introducing electron-donating or electron-withdrawing groups at the 5- and 6-positions can alter the electronic properties of the benzimidazole system, thereby influencing its interaction with target proteins. For example, in a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives, the nature of the substituents on the benzimidazole ring was found to be a key determinant of their antiviral activity. biointerfaceresearch.com

Substitution at the N-1 position: Alkylation or arylation at the N-1 position can impact the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, and binding affinity. Studies have shown that N-1 substitutions with groups like benzyl can enhance the therapeutic potential of benzimidazoles. nih.gov

Fusion of other rings: Creating fused heterocyclic systems with the benzimidazole core can lead to novel compounds with different biological activities. For instance, the fusion of a pyrimidine (B1678525) ring to the benzimidazole nucleus has been explored to develop potent kinase inhibitors. nih.gov

The following table provides examples of how benzimidazole core modifications affect activity in related compounds.

| Modification | Example Compound Class | Observed Effect | Reference |

| Substitution at C-2 | 2-Anilino-6-substituted benzimidazoles | Anti-inflammatory activity influenced by aniline and C-6 substituents | nih.gov |

| Substitution at N-1 | N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Antimicrobial and anticancer activities dependent on N-1 substituent | nih.gov |

| Fused Ring System | Pyrimido[1,2-a]benzimidazoles | Potent inhibition of lymphocyte-specific protein tyrosine kinase (Lck) | nih.gov |

Impact of Piperidine Ring Substitutions on the Compound's Interaction Profile

The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, in a series of piperidine derivatives targeting Mycobacterium tuberculosis, substitutions on the piperidine ring were found to be crucial for their inhibitory activity. nih.gov The introduction of substituents can also affect the conformational preference of the piperidine ring, which in turn can influence how the molecule fits into a binding pocket. nih.gov

The table below illustrates the impact of piperidine ring substitutions on the activity of various piperidine derivatives.

| Compound Class | Substitution Pattern | Effect on Activity | Reference |

| Piperidine derivatives targeting MenA | Varied substitutions | Inhibitory potency influenced by the nature and position of substituents | nih.gov |

| Fluorinated piperidine derivatives | Fluorine substitution | Alters conformational preferences and biological interactions | researchgate.net |

| 1-Benzylpiperidin-4-yl derivatives | Varied linkers and substituents | Potent inhibitors of monoamine oxidase (MAO) | nih.gov |

Role of the N-Piperidinylmethyl Linker in Orientational and Conformational Preferences

The length and flexibility of the linker can significantly impact the biological activity. For instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, the length of the linker between the pyrimidine ring and a terminal sulfonamide moiety was found to be a key determinant of their inhibitory activity against V600E BRAF kinase. nih.gov

Furthermore, the nature of the linker can influence the conformational preferences of the piperidine ring itself. When the piperidine nitrogen is bonded to a group that can participate in π-conjugation, it can increase its sp2 hybridization and planarity, affecting the orientation of substituents on the piperidine ring. nih.gov

Comparative SAR Analysis with Related Benzimidazole and Piperidine Derivatives

A comparative SAR analysis with other benzimidazole and piperidine derivatives provides valuable insights into the key structural features required for a particular biological activity.

For instance, comparing N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine with compounds where the piperidine ring is replaced by a piperazine (B1678402) ring can reveal the importance of the second nitrogen atom in the piperazine ring for activity. Piperazine-containing benzimidazoles have been extensively studied for their anticancer and other biological activities. researchgate.net

Similarly, comparing the N-piperidinylmethyl group with other substituents at the 2-amino position of the benzimidazole core can help to understand the specific contribution of the piperidine moiety. For example, N-benzyl-1H-benzimidazol-2-amine derivatives have shown promising antileishmanial activity, suggesting that a bulky substituent at this position is favorable for this particular activity. nih.gov

Computational Approaches for SAR Prediction and Elucidation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly used to predict and elucidate the SAR of benzimidazole derivatives. These methods establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. biointerfaceresearch.com

3D-QSAR models can provide insights into the three-dimensional structural requirements for optimal activity, helping to guide the design of new, more potent analogs. biointerfaceresearch.com Molecular docking studies can be used to predict the binding mode of N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine analogs within the active site of a target protein, providing a rational basis for their observed activities. nih.gov

These computational approaches, in conjunction with experimental data, can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Target Identification and Mechanistic Elucidation in Vitro of N 4 Piperidinylmethyl 1h Benzimidazol 2 Amine

High-Throughput Screening (HTS) Methodologies for Target Discovery

High-throughput screening (HTS) serves as a primary strategy for the unbiased discovery of molecular targets for novel compounds. This approach involves the rapid, automated testing of a compound against large libraries of biological targets, such as enzymes, receptors, and ion channels. The goal is to identify initial "hits"—instances where the compound demonstrates significant activity.

For a compound like N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine, an HTS campaign would typically involve a panel of assays designed to cover a broad range of target classes. These could include biochemical assays measuring enzyme activity or biophysical assays detecting direct binding events. The results of such a screen would provide the foundational data to guide more focused follow-up studies. At present, there is no publicly available information indicating that N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine has been subjected to a comprehensive HTS campaign for target discovery.

Enzyme Inhibition and Activation Assays (e.g., Kinase, Phosphatase, Receptor Modulators)

Given that the benzimidazole (B57391) scaffold is a known "privileged structure" in kinase inhibitor design, a primary avenue of investigation for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine would be its evaluation against a panel of protein kinases. google.comresearchgate.net These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The results are often expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Similarly, its activity could be assessed against other enzyme classes, such as phosphatases, proteases, or metabolic enzymes like urease. nih.gov However, a review of the scientific literature reveals no specific data from enzyme inhibition or activation assays for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine.

Receptor Binding and Ligand-Receptor Interaction Studies

The piperidine (B6355638) moiety present in N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays often utilize a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) can be calculated.

While a series of N-(4-piperidinyl)-1H-benzimidazol-2-amines have been synthesized and evaluated for their in vivo antihistaminic activity, specific in vitro receptor binding data for the title compound are not provided. nih.gov Studies on related benzimidazole derivatives have explored their affinity for various receptors, including NMDA and neuropeptide Y5 receptors, but this information cannot be directly extrapolated to N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine. nih.govnih.gov

Investigations of Intracellular Signaling Pathway Modulation in Defined Cell-Free Systems

Once a primary molecular target is identified, subsequent studies often focus on how the compound modulates intracellular signaling pathways in a cell-free environment. These assays can help to elucidate the downstream consequences of the compound's interaction with its target. For example, if the compound is found to be a kinase inhibitor, cell-free assays could be used to determine its effect on the phosphorylation of downstream substrates in a reconstituted signaling cascade.

Currently, there is a lack of published research detailing the effects of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine on intracellular signaling pathways in any cell-free system.

Mechanistic Characterization via Molecular Biology Techniques (e.g., Gene Expression Profiling, Protein-Protein Interaction Assays)

To further understand the mechanism of action of a compound, various molecular biology techniques can be employed. Gene expression profiling, for instance, can reveal changes in the transcription of genes in response to compound treatment, offering clues about the pathways being affected. Protein-protein interaction assays can determine if the compound disrupts or promotes the formation of protein complexes.

As with the other areas of in vitro characterization, there is no available data from studies utilizing these molecular biology techniques to elucidate the mechanism of action of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine.

Chemoproteomics and Affinity-Based Probe Strategies for Target Deconvolution

Chemoproteomics offers a powerful set of tools for the unbiased identification of a small molecule's protein targets directly in a complex biological sample. Affinity-based probe strategies involve chemically modifying the compound of interest to create a probe that can be used to "fish" for its binding partners in a cell lysate. These captured proteins are then identified using mass spectrometry.

This approach would be highly valuable for deconvoluting the molecular targets of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine. However, there are no published reports of such chemoproteomic studies having been conducted for this specific compound.

Computational Chemistry and Molecular Modeling Applications for N 4 Piperidinylmethyl 1h Benzimidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of the N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine scaffold. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate the electronic structure, molecular geometry, and reactivity descriptors. researchgate.netresearchgate.net

Detailed analyses of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify the electron-rich and electron-poor regions of the molecule. researchgate.net This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition by biological targets. These theoretical calculations provide a foundation for understanding the molecule's behavior and for designing derivatives with tailored electronic properties. researchgate.net

Table 1: Representative Quantum Chemical Properties for a Benzimidazole (B57391) Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity & stability |

| Dipole Moment | 3.5 Debye | Molecular polarity |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For derivatives of the N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine scaffold, docking studies are instrumental in identifying potential biological targets and elucidating binding modes at the atomic level. nih.govaegaeum.com

These simulations can screen large libraries of compounds against a specific protein target to identify potential hits. For instance, derivatives of the closely related 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine have been docked into the active site of the enoyl-acyl carrier protein (EACP) reductase enzyme, a target for antitubercular agents. researchgate.net Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. nih.gov The docking score, an estimation of binding affinity, helps in ranking and prioritizing compounds for synthesis and biological evaluation. nih.govresearchgate.net

Table 2: Example Molecular Docking Results for Benzimidazole Derivatives Against a Protein Target

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions |

| Derivative A | -7.54 | Glu 199, Pro 201, Ile 202 | Carbonyl of Glu 199 |

| Derivative B | -7.36 | Gly 117, Glu 120, Glu 199 | p-amino phenyl N, benzimidazole moiety N |

| Derivative C | -7.17 | Glu 199 | Secondary amino group |

Note: This table is a composite representation based on findings for various benzimidazole derivatives against targets like Mtb KasA protein. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the stability of the ligand-protein complex, analyze conformational changes, and understand the dynamics of the binding process. nih.govmdpi.com

For benzimidazole derivatives, MD simulations can validate the stability of binding poses predicted by docking. researchgate.net By simulating the movement of every atom in the system over a period of nanoseconds, researchers can calculate parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests a stable binding mode. Additionally, analysis of hydrogen bond occupancy and the radius of gyration provides deeper insights into the affinity and compactness of the ligand-receptor complex. nih.govmdpi.com These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For derivatives of the N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine scaffold, QSAR models can be developed to predict the biological activity of newly designed, unsynthesized compounds. nih.gov

In a QSAR study, various molecular descriptors (physicochemical, topological, and conformational) are calculated for a set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.com A statistically significant and predictive QSAR model can be a powerful tool for guiding the design of more potent analogs by identifying the key molecular properties that influence biological activity. nih.govnih.gov

Table 3: Example of a 3D-QSAR Model for a Series of Benzimidazole Derivatives

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.92 | Goodness of fit of the model |

| q² (Cross-validated r²) | 0.75 | Predictive ability of the model (internal validation) |

| F-test value | 85.6 | Statistical significance of the model |

Note: The data presented is hypothetical, illustrating the statistical validation parameters of a typical QSAR model. biointerfaceresearch.com

In Silico Prediction of Molecular Properties for Research Prioritization

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to avoid late-stage failures. nih.govrsc.org Various computational tools and models are available to predict these pharmacokinetic properties for compounds based on the N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine scaffold. researchgate.net

Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to inhibit cytochrome P450 enzymes can be estimated in silico. mdpi.com Additionally, "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net These predictions help researchers to prioritize compounds that are likely to have favorable pharmacokinetic profiles, allowing them to focus synthetic efforts on the most promising candidates. nih.govresearchgate.net

Interactive Table 4: Predicted ADMET Properties for Hypothetical Benzimidazole Derivatives

| Derivative ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted GI Absorption |

| BIA-001 | 310.4 | 3.2 | 2 | 4 | 0 | High |

| BIA-002 | 450.6 | 4.8 | 3 | 5 | 0 | High |

| BIA-003 | 520.7 | 5.5 | 4 | 6 | 2 | Low |

| BIA-004 | 380.5 | 2.5 | 2 | 5 | 0 | High |

Note: This interactive table contains hypothetical data for illustrative purposes.

De Novo Design Strategies Guided by the N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine Scaffold

The N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine structure serves as an excellent starting point, or scaffold, for de novo drug design. This approach involves using computational algorithms to design novel molecules that fit the structural and chemical constraints of a specific target's binding site.

Starting with the core scaffold, new functional groups can be computationally "grown" or linked to explore unoccupied pockets within the target's active site. This allows for the creation of novel derivatives with potentially enhanced potency and selectivity. The benzimidazole scaffold is particularly useful due to its rigid structure and the presence of multiple points for chemical modification. rsc.org By combining knowledge of the target structure with the chemical tractability of the scaffold, computational methods can guide the design of the next generation of inhibitors. nih.gov

Advanced Research Techniques and Future Perspectives in N 4 Piperidinylmethyl 1h Benzimidazol 2 Amine Research

Application of Advanced Spectroscopic Techniques for Structure-Function Relationships

A thorough understanding of the relationship between the three-dimensional structure of a molecule and its biological activity is fundamental to drug discovery. Advanced spectroscopic techniques are indispensable for elucidating the precise structural and electronic features of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is critical for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com This detailed mapping of the molecular skeleton helps confirm the successful synthesis of analogs and provides insights into the conformational dynamics of the piperidine (B6355638) and benzimidazole (B57391) ring systems. Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups and bond vibrations within the molecule. acs.org Mass spectrometry provides exact mass determination, confirming the elemental composition of the compound and its fragments. mdpi.comacs.org By correlating these detailed structural data with biological activity, researchers can build robust structure-function relationship (SFR) models, identifying which molecular features are key for target engagement.

Table 1: Spectroscopic Data for Representative Benzimidazole Analogs

| Compound Class | Technique | Key Findings |

|---|---|---|

| Benzimidazole Carboxylates | ¹H NMR, ¹³C NMR | Confirmed successful cyclization and substitution patterns on the benzimidazole core. acs.org |

| 2-Amino Imidazoles | 2D NMR (HSQC, HMBC) | Enabled complete assignment of complex aromatic and aliphatic signals, confirming regioselectivity. mdpi.com |

Crystallography and Co-crystallization Studies for High-Resolution Binding Site Characterization

The ultimate goal is to achieve co-crystallization of the compound with its biological target (e.g., an enzyme or receptor). This technique provides a definitive, high-resolution snapshot of the binding event, revealing the specific amino acid residues involved in interactions, the orientation of the ligand in the binding pocket, and any conformational changes in the target protein upon binding. This information is invaluable for structure-based drug design, enabling the rational modification of the compound to enhance potency and selectivity.

Emerging Methodologies for In Vitro Biological Profiling and Validation

Initial drug discovery often involves screening compounds against a specific target. However, emerging methodologies now allow for broader and more physiologically relevant in vitro biological profiling. For a compound like N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine, this involves moving beyond initial hit identification to a comprehensive assessment of its biological effects.

This includes screening against panels of related and unrelated targets to assess selectivity, a critical factor in avoiding off-target effects. For instance, benzimidazole derivatives have shown activity against a wide range of organisms and cell types, including various species of Leishmania, bacteria, and cancer cell lines. nih.govnih.gov Modern profiling may involve high-content screening (HCS), where automated microscopy and image analysis are used to assess a compound's effects on multiple cellular parameters simultaneously. Further validation can involve target engagement assays to confirm that the compound interacts with its intended target in a cellular environment. For example, studies on related benzimidazoles have used in vitro assays to determine inhibitory concentrations (IC50) against specific enzymes or minimum inhibitory concentrations (MIC) against microbial strains. nih.govresearchgate.netrsc.org

Table 2: Examples of In Vitro Biological Activity for Benzimidazole Analogs

| Compound Type | Assay | Target/Organism | Result (Example) |

|---|---|---|---|

| N-benzyl-1H-benzimidazol-2-amine derivatives | Antileishmanial Activity | Leishmania mexicana | IC50 values in the micromolar range. nih.gov |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Anti-inflammatory Activity | LPS-stimulated Macrophages | Potent inhibition of NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM). nih.gov |

| Substituted Benzimidazoles | Antifungal Activity | Aspergillus niger | MIC value of 3.1 µM. nih.gov |

Exploration of Uncharted Chemical Space through Combinatorial Chemistry and Library Design

To fully understand the structure-activity relationship (SAR) of the N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine scaffold, it is necessary to synthesize and test a wide variety of analogs. Combinatorial chemistry provides a powerful set of tools for the rapid generation of large, diverse libraries of related compounds. nih.gov

Liquid-phase combinatorial synthesis, which utilizes soluble polymer supports like polyethylene (B3416737) glycol (PEG), has been successfully applied to the construction of benzimidazole libraries. acs.orgnih.gov This approach combines the benefits of solid-phase synthesis (ease of purification) with those of traditional solution-phase chemistry (ease of reaction monitoring). By systematically varying the substituents on the piperidine ring, the benzimidazole core, and the exocyclic amine, researchers can efficiently explore the chemical space around the parent molecule. This allows for the rapid identification of derivatives with improved potency, selectivity, or pharmacokinetic properties.

Integration with Artificial Intelligence and Machine Learning for Compound Optimization and Discovery

The vast amounts of data generated from combinatorial synthesis and high-throughput screening can be effectively harnessed using artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing drug discovery by identifying complex patterns that are not obvious to human researchers. youtube.com

Identification of Research Gaps and Future Directions for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine and its Analogs

Despite its potential, significant research gaps remain in the understanding of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine. A comprehensive search of the scientific literature reveals a lack of publicly available high-resolution crystal structures, extensive selectivity profiling, and deep exploration of its SAR.

Future research should prioritize the following directions:

Structural Elucidation: Obtaining a single-crystal X-ray structure of the parent compound is a critical first step. Subsequently, co-crystallization studies with its primary biological target(s) should be pursued to guide rational drug design.

Expanded Biological Profiling: The compound and its key analogs should be screened against broad panels of kinases, receptors, and enzymes to build a comprehensive selectivity profile and identify potential off-target liabilities or new therapeutic applications.

Systematic SAR Exploration: A focused library of analogs should be designed, potentially using AI-driven approaches, and synthesized via combinatorial methods. This library should systematically probe the effects of modifying each component of the molecule to build a robust SAR model.

Integration of In Silico and Experimental Work: A feedback loop should be established where AI/ML models are used to predict promising compounds, which are then synthesized and tested experimentally. The resulting data should then be used to refine and improve the predictive power of the computational models, accelerating the discovery of optimized lead candidates.

By leveraging these advanced techniques and addressing the current research gaps, the full therapeutic potential of the N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine scaffold can be systematically unlocked.

Q & A

What are the common synthetic routes for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine and its derivatives?

Level : Basic

Answer :

The synthesis typically involves cyclization of thiourea intermediates or alkylation of benzimidazole precursors. For example:

- Thiourea cyclodesulfurization : (2-Aminophenyl)thioureas are cyclized with mercury(II) oxide to form 2-aminobenzimidazole intermediates, followed by monoalkylation of the piperidine nitrogen .

- HBr-mediated deprotection : Reaction of ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidine-1-carboxylate with HBr under reflux yields the piperidinylmethyl derivative .

- Cyanamide reactions : Condensation of cyanamides with N,N-binucleophiles (e.g., o-phenylenediamine) can yield benzimidazole-piperidine hybrids .

Table 1 : Key Synthetic Methods Comparison

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Thiourea cyclodesulfurization | ~70-80 | HgO, HBr | |

| HBr deprotection | 85 | 48% HBr, reflux | |

| Cyanamides condensation | 80 | Acetylacetone, acetic acid |

How is the structure of N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine characterized?

Level : Basic

Answer :

Structural characterization employs:

- X-ray crystallography : Determines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds stabilize the benzimidazole-piperidine conformation .

- NMR spectroscopy : 1H/13C NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 458.58 for C28H31FN4O) .

How does substitution on the piperidine ring affect biological activity?

Level : Advanced

Answer :

Substituents modulate receptor binding and selectivity:

- Phenylethyl groups : Enhance histamine H1 receptor affinity (IC50 ~4 nM) but increase hERG channel blockade (IC50 ~0.9 nM), leading to cardiotoxicity .

- Methoxy groups : Improve antimalarial activity (IC50 227–734 nM) but reduce H1 receptor selectivity .

- Hydrophobic moieties : Prolong action via slow dissociation from receptors .

Table 2 : Structure-Activity Relationship (SAR) Highlights

| Substituent | H1 IC50 (nM) | hERG IC50 (nM) | Key Effect |

|---|---|---|---|

| 4-Fluorobenzyl | 4 | 0.9 | High H1 affinity, hERG risk |

| 4-Methoxyphenethyl | 10 | 2.1 | Reduced cardiotoxicity |

| Unsubstituted piperidine | 15 | 5.3 | Lower potency |

What computational methods predict hERG channel interactions?

Level : Advanced

Answer :

- Density Functional Theory (DFT) : Models electrostatic potential surfaces to predict hERG binding (e.g., B3LYP/6-31G(d,p) level) .

- Cryo-EM : Resolves binding modes (e.g., astemizole-hERG interaction at S6 helices, resolved at 3.2 Å) .

- Molecular docking : Simulates ligand-channel interactions using hERG homology models .

How to resolve discrepancies in reported hERG IC50 values?

Level : Data Contradiction Analysis

Answer :

Variations arise due to:

- Assay conditions : Voltage protocols (e.g., -50 mV vs. -80 mV holding potentials) .

- Cell lines : HEK293 vs. CHO cells exhibit differing hERG expression levels .

- Compound solubility : DMSO concentration >0.1% may non-specifically inhibit channels .

Recommendation : Standardize protocols (ICHE6 guidelines) and use patch-clamp assays for validation.

Strategies to mitigate hERG cardiotoxicity while retaining H1 activity

Level : Advanced

Answer :

- Reduce lipophilicity : Replace 4-fluorobenzyl with polar groups (e.g., hydroxyl) to decrease hERG affinity .

- Rigidify the structure : Introduce conformational constraints (e.g., cyclopropyl groups) to limit channel access .

- Metabolic profiling : Identify metabolites with lower hERG activity using CYP3A4/5 assays .

Designing in vitro assays for dual H1/hERG profiling

Level : Experimental Design

Answer :

- H1 antagonism : Measure histamine-induced cAMP reduction in HeLa cells (EC50 ~10 nM histamine) .

- hERG inhibition : Use automated patch-clamp (e.g., QPatch) on HEK293 cells expressing hERG .

- Selectivity screening : Include 5-HT, dopamine, and muscarinic receptors to assess off-target effects .

Role of hydrogen bonds in crystal packing

Level : Structural Analysis

Answer :

Intramolecular N–H⋯N bonds (e.g., 2.04 Å in N-(4,6-dimethylpyrimidin-2-yl) derivatives) stabilize planar conformations. Intermolecular N–H⋯O bonds form centrosymmetric dimers, influencing solubility and stability .

Molecular basis for prolonged antihistaminic action

Level : Mechanism

Answer :

Slow dissociation from H1 receptors due to:

- Hydrophobic interactions : Piperidine and benzyl groups form van der Waals contacts with receptor pockets .

- Conformational hysteresis : Rigid benzimidazole rings delay unbinding kinetics .

Using mixed-ligand complexes to study macromolecular interactions

Level : Advanced

Answer :

Copper(II) complexes (e.g., [Cu(bba)(diimine)]²⁺) can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.